An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid
An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid
CAS Number: 881913-20-8
This technical guide provides comprehensive information on (3-(Naphthalen-1-yl)phenyl)boronic acid, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and synthetic chemistry. This document details the compound's physicochemical properties, synthesis protocols, key applications, and the mechanistic pathways of its most common reactions.
Compound Identification and Properties
(3-(Naphthalen-1-yl)phenyl)boronic acid is an arylboronic acid derivative that features both a naphthalene and a phenyl moiety. This structure makes it a valuable intermediate for the synthesis of complex aromatic compounds.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 881913-20-8 | [1][2] |
| Molecular Formula | C₁₆H₁₃BO₂ | [1][2] |
| Molecular Weight | 248.09 g/mol | [1] |
| IUPAC Name | (3-(Naphthalen-1-yl)phenyl)boronic acid | [1] |
| Synonyms | 3-(1-Naphthyl)phenylboronic acid, [3-(1-Naphthalenyl)phenyl]boronic acid | [2][3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage | Sealed in a dry environment at room temperature or under inert gas (Nitrogen or Argon) at 2-8°C. |
Table 2: Spectroscopic and Computational Data
| Data Type | Information | Reference(s) |
| SMILES | B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | [1] |
| InChIKey | HFXYUCJLQZCNPD-UHFFFAOYSA-N | [1][4] |
| ¹H NMR | Spectrum available, but specific peak data is not fully detailed in the provided search results. | [4] |
| ¹¹B NMR | The chemical shifts for arylboronic acids are typically around 30 ppm. | [5] |
Synthesis and Experimental Protocols
The synthesis of (3-(Naphthalen-1-yl)phenyl)boronic acid can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below.
Synthesis of (3-(Naphthalen-1-yl)phenyl)boronic acid.[2]
This procedure describes the synthesis from 1-bromonaphthalene and 1,3-phenylenediboronic acid.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,3-phenylenediboronic acid (1.99 g, 12 mmol), 1-bromonaphthalene (2.07 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (4.15 g, 30 mmol) in 100 mL of a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Reaction Conditions: Stir the mixture at reflux (80 °C) for 2 hours.
-
Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer three times with diethyl ether (40 mL each).
-
Purification: Combine the organic phases, dry with magnesium sulfate, filter, and evaporate the solvent. Purify the resulting residue by silica gel column chromatography to yield the final product.
Caption: Synthesis of the target compound via Suzuki Coupling.
Applications and Methodologies
(3-(Naphthalen-1-yl)phenyl)boronic acid is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, which form carbon-carbon bonds.[1][3] This reaction is fundamental for constructing biaryl architectures, which are prevalent in pharmaceuticals and advanced materials.[3]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flask, add the aryl halide (1.0 mmol), (3-(Naphthalen-1-yl)phenyl)boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Materials Science
The unique photophysical properties derived from the extended π-conjugated system of the naphthalene and phenyl rings make this boronic acid a valuable precursor for organic electronic materials. It is used in the synthesis of molecules for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.[1][3]
Caption: Workflow for OLED material synthesis.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as important pharmacophores due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules like sugars and enzyme active sites.[3] While (3-(Naphthalen-1-yl)phenyl)boronic acid is primarily a synthetic intermediate, it is used to construct larger, more complex molecules that are screened for potential therapeutic activity, including in the development of novel anti-cancer and antiviral agents.[2]
Safety and Handling
As with all boronic acids, (3-(Naphthalen-1-yl)phenyl)boronic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is supplied as a white crystalline powder and is stable under standard laboratory storage conditions.[1]
This document is intended for informational purposes for a scientific audience and is based on currently available data. Users should always consult original research and safety data sheets before conducting any experiments.
References
- 1. Thermo Scientific™ (3-(Naphthalen-1-yl)phenyl)boronic acid 98% | LabMart Limited [labmartgh.com]
- 2. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]- | 881913-20-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR [m.chemicalbook.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
